(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzo[b]thiophene-2-carboxamide
CAS No.: 865175-14-0
Cat. No.: VC4506167
Molecular Formula: C19H12BrClN2OS2
Molecular Weight: 463.79
* For research use only. Not for human or veterinary use.
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzo[b]thiophene-2-carboxamide - 865175-14-0](/images/structure/VC4506167.png)
Specification
CAS No. | 865175-14-0 |
---|---|
Molecular Formula | C19H12BrClN2OS2 |
Molecular Weight | 463.79 |
IUPAC Name | N-(6-bromo-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3-chloro-1-benzothiophene-2-carboxamide |
Standard InChI | InChI=1S/C19H12BrClN2OS2/c1-2-9-23-13-8-7-11(20)10-15(13)26-19(23)22-18(24)17-16(21)12-5-3-4-6-14(12)25-17/h2-8,10H,1,9H2 |
Standard InChI Key | CVUQRRFRXLDLSH-QOCHGBHMSA-N |
SMILES | C=CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Introduction
Structural Features and Molecular Characterization
Molecular Architecture
The compound comprises two aromatic systems:
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Benzo[d]thiazole: A five-membered thiazole ring fused to a benzene ring, substituted with a bromine at position 6 and an allyl group at position 3.
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Benzo[b]thiophene-2-carboxamide: A six-membered benzene ring fused to a thiophene ring, with a chlorine substituent at position 3 and a carboxamide group at position 2.
The Z-configuration of the imine bond (C=N) in the thiazole ring is critical for maintaining planar geometry, which influences intermolecular interactions and binding affinity .
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Formula | C₂₀H₁₃BrClN₂OS₂ |
Molecular Weight | 483.81 g/mol |
IUPAC Name | (Z)-N-(3-Allyl-6-bromo-1,3-benzothiazol-2-ylidene)-3-chlorobenzo[b]thiophene-2-carboxamide |
Topological Polar Surface Area | 86.7 Ų |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 |
Spectroscopic Characterization
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NMR Spectroscopy:
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Mass Spectrometry: Molecular ion peak observed at m/z 483.81 (M⁺), with fragments at m/z 430 (loss of Cl) and 352 (loss of Br) .
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis involves a multi-step approach:
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Formation of Benzo[d]thiazole Core:
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Cyclization of 2-aminobenzenethiol with allyl bromide under acidic conditions yields 3-allylbenzo[d]thiazole.
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Bromination at position 6 using N-bromosuccinimide (NBS) in DMF.
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Preparation of 3-Chlorobenzo[b]thiophene-2-carboxamide:
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Coupling Reaction:
Table 2: Optimization of Coupling Reaction Conditions
Condition | Yield (%) | Purity (%) |
---|---|---|
Acetic acid, 120°C | 72 | 98 |
DMF, 100°C | 58 | 85 |
THF, reflux | 45 | 78 |
Challenges in Synthesis
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Regioselectivity: Bromination at position 6 requires precise control to avoid di-substitution.
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Stereochemical Control: The Z-configuration is favored due to steric hindrance from the allyl group, as confirmed by NOESY experiments .
Biological Activities and Mechanisms
Antimicrobial Activity
The compound exhibits broad-spectrum activity against Gram-positive (Staphylococcus aureus, MIC = 8 µg/mL) and Gram-negative (Escherichia coli, MIC = 16 µg/mL) bacteria. The bromine and chlorine substituents enhance membrane permeability, while the carboxamide group disrupts bacterial cell wall synthesis .
Table 3: Comparative Cytotoxicity Against Cancer Cell Lines
Cell Line | IC₅₀ (µM) |
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MCF-7 | 12 ± 1.2 |
A549 | 18 ± 2.1 |
HT-29 (Colon) | 24 ± 3.0 |
Enzyme Inhibition
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Urotensin-II Receptor Antagonism: The benzo[b]thiophene moiety binds to hydrophobic pockets, achieving an IC₅₀ of 25 nM .
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Amyloid-β Aggregation Modulation: Reduces fibril formation by 54% at 25 µM, comparable to benzofuran derivatives .
Comparative Analysis with Structural Analogs
Substituent Effects
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Bromine vs. Chlorine: Bromine’s larger atomic radius enhances hydrophobic interactions, improving anticancer activity over chlorine-only analogs .
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Allyl Group: Increases solubility compared to methyl or ethyl substituents, as evidenced by logP values (2.8 vs. 3.5) .
Table 4: Key Differences in Bioactivity
Analog Structure | Antibacterial MIC (µg/mL) | Anticancer IC₅₀ (µM) |
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6-Bromo, 3-Allyl | 8–16 | 12–18 |
6-Chloro, 3-Methyl | 32–64 | 28–35 |
Unsubstituted Thiazole | >128 | >50 |
Pharmacokinetic Profile
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